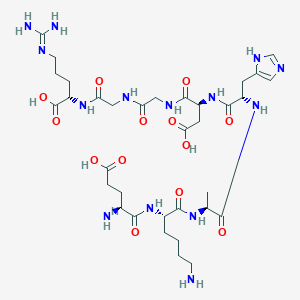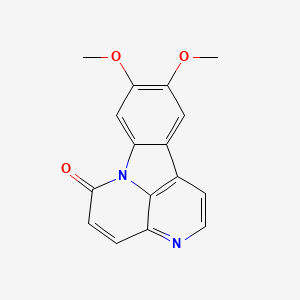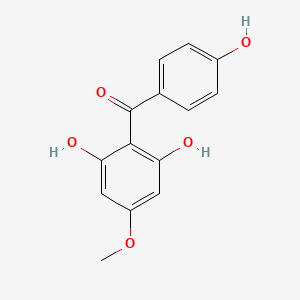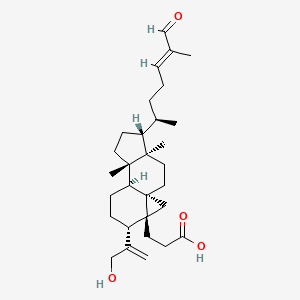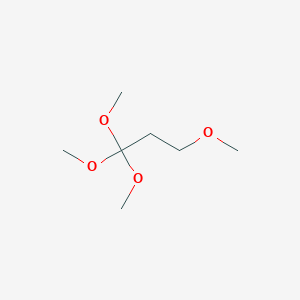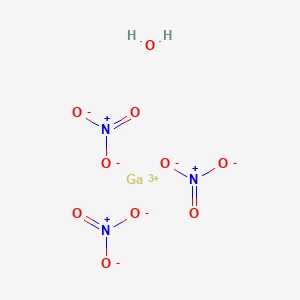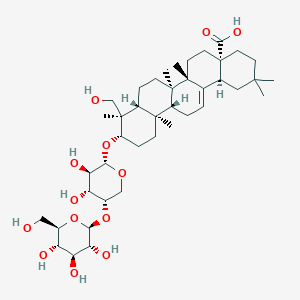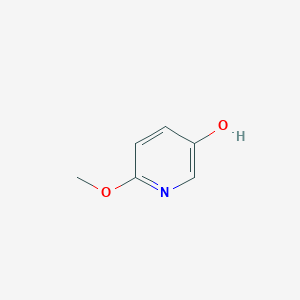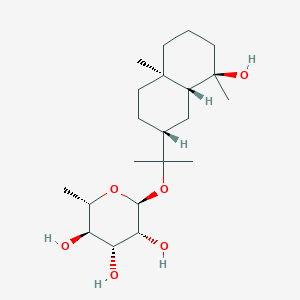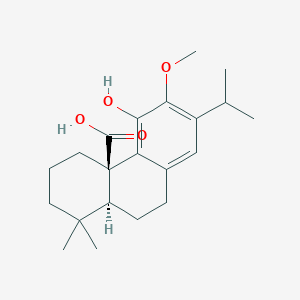
12-O-甲基鼠尾草酸
描述
12-O-Methylcarnosic acid, also known as 12-Methoxycarnosic acid or Carnosic acid 12-methyl ether, is a diterpene carnosic acid isolated from the acetone extract of Salvia microphylla . It is an active constituent of 5α-reductase inhibition with an IC50 value of 61.7 μM . It has antioxidant, anti-cancer, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of 12-O-Methylcarnosic acid is represented by the empirical formula C21H30O4 . Its molecular weight is 346.46 .Physical And Chemical Properties Analysis
12-O-Methylcarnosic acid has a density of 1.1±0.1 g/cm3, a boiling point of 505.1±50.0 °C at 760 mmHg, and a flash point of 173.3±23.6 °C . It is stable if stored as directed and should avoid strong oxidizing agents .科学研究应用
胃保护作用
研究表明,12-O-甲基鼠尾草酸(鼠尾草酸的天然衍生物)具有显着的胃保护作用。在一项评估各种鼠尾草酸衍生物胃保护活性的研究中,包括了 12-O-甲基鼠尾草酸,并证明其在预防小鼠胃溃疡方面有效。这表明其作为开发针对胃部问题的治疗方法的化合物的潜力 (Theoduloz, Pertino, Rodríguez, & Schmeda-Hirschmann, 2011)。
在植物应激反应中的作用
12-O-甲基鼠尾草酸也因其在植物生物学中的作用而受到研究。它存在于迷迭香 (Rosmarinus officinalis) 中,并参与植物对压力的反应。这种化合物在迷迭香叶中经历特定的亚细胞区室化,特别是在保护叶绿体免受氧化应激方面。这个过程对于植物抵御环境压力源的防御机制至关重要 (Munné-Bosch & Alegre, 2001)。
抗增殖作用
在癌症研究的背景下,12-O-甲基鼠尾草酸被确定为鼠尾草 (Salvia pomifera) 中重要的萜酚成分。它在鼠尾草提取物中的存在及其作用表明具有抗增殖作用的潜力,特别是与人类黑色素瘤细胞有关。这突出了其在医学研究中的重要性,尤其是在探索新的癌症治疗选择方面 (Koutsoulas, Čarnecká, Slanina, Tóth, & Slaninová, 2019)。
作用机制
Target of Action
12-O-Methylcarnosic acid, a diterpene carnosic acid isolated from Salvia microphylla, is an active constituent of 5α-Reductase inhibition . The primary target of 12-O-Methylcarnosic acid is the 5α-Reductase enzyme , which plays a crucial role in the conversion of testosterone into dihydrotestosterone .
Mode of Action
The compound interacts with its target, the 5α-Reductase enzyme, and inhibits its activity. This inhibition is quantified with an IC50 value of 61.7 μM . By inhibiting this enzyme, 12-O-Methylcarnosic acid can effectively suppress the conversion of testosterone into dihydrotestosterone .
Biochemical Pathways
The primary biochemical pathway affected by 12-O-Methylcarnosic acid is the androgen signaling pathway . By inhibiting the 5α-Reductase enzyme, the compound reduces the levels of dihydrotestosterone, a potent androgen, thereby affecting the androgen signaling pathway .
Pharmacokinetics
It is known that the compound is lipophilic , which suggests that it may have good absorption and distribution characteristics
Result of Action
12-O-Methylcarnosic acid has been found to inhibit the proliferation of LNCaP cells, a line of human prostate adenocarcinoma cells . This suggests that the compound may have potential anti-cancer effects. Additionally, 12-O-Methylcarnosic acid has antioxidant and antimicrobial activities .
安全和危害
未来方向
属性
IUPAC Name |
(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSARJGBPMQDI-YCRPNKLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-O-Methylcarnosic acid | |
CAS RN |
62201-71-2 | |
| Record name | 62201-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the distribution of 12-O-Methylcarnosic acid in rosemary plants?
A: Research suggests that while 12-O-Methylcarnosic acid is found in rosemary leaves, it is not involved in the same antioxidant mechanisms as its precursor, carnosic acid. Carnosic acid, primarily located in chloroplasts, acts as an antioxidant and is converted to isorosmanol. This is then methylated to 11,12-di-O-methylisorosmanol and transferred to the plasma membrane. 12-O-Methylcarnosic acid, produced by direct methylation of carnosic acid within chloroplasts, also accumulates in the plasma membrane. [] These O-methylated diterpenes might not possess antioxidant activity but could influence plasma membrane stability. []
Q2: How does the presence of 12-O-Methylcarnosic acid differ between Salvia species?
A: Interestingly, 12-O-Methylcarnosic acid shows a distinct presence in different Salvia species. While it is a major terpene phenolic compound in Salvia pomifera, it is entirely absent in Salvia fruticosa. [] This highlights the varying phytochemical profiles within the Salvia genus.
Q3: Can 1H-qNMR be used to quantify 12-O-Methylcarnosic acid in plant extracts?
A: Yes, quantitative Proton Nuclear Magnetic Resonance Spectroscopy (1H-qNMR) has been successfully employed to quantify 12-O-Methylcarnosic acid in various extracts from Salvia species, including infusions, decoctions, and oleolites. [] This method proves particularly useful for analyzing sensitive metabolites like 12-O-Methylcarnosic acid, which can degrade during chromatographic analysis. []
Q4: How does the extraction method affect the yield of 12-O-Methylcarnosic acid?
A: Research indicates that the extraction method significantly influences the yield of 12-O-Methylcarnosic acid. For instance, decoctions generally yielded higher amounts of 12-O-Methylcarnosic acid compared to infusions from the examined Salvia species. [] Additionally, the stability of 12-O-Methylcarnosic acid varied with the extraction solvent. While it degraded in tinctures prepared with polar solvents, it remained stable in oleolites using olive oil. [] This suggests that olive oil could be a more suitable solvent for extracting and preserving 12-O-Methylcarnosic acid.
Q5: How does storage time affect 12-O-Methylcarnosic acid content in plant material?
A: A preliminary stability study on Salvia fruticosa revealed that the total quantity of abietane-type diterpenes, including 12-O-Methylcarnosic acid, decreased over time. Specifically, a decrease of 16.51% and 40.79% was observed after 12 and 36 months of storage, respectively. [] This highlights the importance of considering storage conditions and duration to maintain the desired levels of 12-O-Methylcarnosic acid in plant materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






